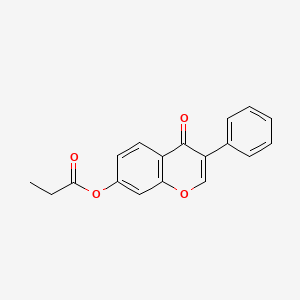

4-oxo-3-phenyl-4H-chromen-7-yl propanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-oxo-3-phenylchromen-7-yl) propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-2-17(19)22-13-8-9-14-16(10-13)21-11-15(18(14)20)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTAIVOACKUJQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Oxo 3 Phenyl 4h Chromen 7 Yl Propanoate and Its Derivatives

Strategies for the Construction of the 4H-Chromen-4-one Core

The synthesis of the 4H-chromen-4-one scaffold, the central structural motif of the target compound, is a well-explored area of organic chemistry. Methodologies range from classical cyclization reactions to contemporary catalytic systems, offering a variety of pathways to this key intermediate.

Conventional Synthetic Approaches to Chromones

Traditional methods for the synthesis of the chromone (B188151) ring system have long been established, relying on the cyclization of various acyclic precursors. These approaches, while foundational, often necessitate harsh reaction conditions.

From Phenols and Salicylic Acid Derivatives : One of the most common routes to chromones involves the reaction of phenols with β-ketoesters. The Pechmann condensation, for instance, typically employs an acid catalyst to facilitate the reaction between a phenol and a β-ketoester to form a coumarin (B35378), which can then be converted to a chromone. A more direct route involves the use of salicylic acid derivatives. For example, the reaction of silyl esters of O-acylsalicylic acids with (trimethylsilyl)methylenetriphenylphosphorane leads to the formation of acylphosphoranes. These intermediates undergo an intramolecular Wittig cyclization on the ester carbonyl to yield 4H-chromen-4-ones in good to excellent yields (55-80%) organic-chemistry.org. This method provides a one-pot cyclization for synthesizing chromones organic-chemistry.org. Another approach is the palladium-catalyzed C–H carboxylation of phenols to produce salicylic acids, which are key intermediates in chromone synthesis nih.gov.

From Ynones, Chalcones, and Enaminones : Ynones serve as versatile precursors for chromone synthesis. A tandem reaction of ynones and methyl salicylates can produce a broad range of 3-acyl chromones under mild, transition-metal-free conditions organic-chemistry.org. Chalcones, which are α,β-unsaturated ketones, can be cyclized to flavanones, which are then oxidized to the corresponding flavones (2-phenylchromones). Enaminones, particularly o-hydroxyaryl enaminones, are also valuable starting materials. They can undergo tandem cyclization reactions to form chromones rsc.org. For instance, a visible-light-induced synthesis of 3-alkyl chromones from o-hydroxyaryl enaminones and α-diazo esters proceeds under mild, additive-free conditions organic-chemistry.org. Enaminones are key intermediates in the synthesis of various derivatives with significant applications in medicinal chemistry nih.gov.

A summary of conventional synthetic precursors for the 4H-chromen-4-one core is presented below.

| Starting Material | Reaction Type | Key Features |

| Phenols/Salicylic Acid Derivatives | Intramolecular Wittig Reaction | One-pot cyclization, good to excellent yields organic-chemistry.org. |

| Ynones | Tandem Reaction with Methyl Salicylates | Mild, transition-metal-free conditions, high regioselectivity organic-chemistry.org. |

| Chalcones | Cyclization and Oxidation | Leads to flavones (2-phenylchromones). |

| Enaminones | Tandem Cyclization | Versatile precursors for various substituted chromones organic-chemistry.orgrsc.orgnih.gov. |

Modern Synthetic Innovations in Chromone Chemistry

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for chromone synthesis. These innovations often employ catalytic systems to achieve high yields and selectivity under milder reaction conditions.

Metal-Catalyzed Syntheses : Transition metal catalysis has been extensively utilized in chromone synthesis. Palladium-catalyzed reactions are particularly prominent. For example, a highly efficient and selective palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide pressure affords a variety of chromones in very good yields organic-chemistry.orgacs.org. Rhodium(III)-catalyzed annulation between salicylaldehydes and diazo compounds also provides a route to chromones organic-chemistry.org.

Metal-Free Syntheses : In response to the environmental concerns associated with transition metals, metal-free synthetic routes have gained significant attention. A visible-light-driven, metal- and aldehyde-free photoredox-neutral alkene acylarylation has been developed for the synthesis of 3-(arylmethyl)chroman-4-ones, which can be derivatized to chromones frontiersin.org. Another metal-free approach involves a tandem cyclization of o-hydroxyaryl enaminones promoted by hexafluoroisopropanol (HFIP) to produce difluoro/trifluoromethyl carbinol-containing chromones rsc.org. Furthermore, transition-metal-free intramolecular Ullmann-type O-arylation has been reported for the synthesis of chromone derivatives nih.gov.

Nanomaterial-Mediated Syntheses : The use of nanomaterials as catalysts represents a burgeoning area in organic synthesis. Biogenically synthesized tin oxide nanoparticles (SnO2 NPs) have been employed as a catalyst for the synthesis of novel 4H-chromene derivatives via a multicomponent reaction under microwave irradiation researchgate.netbiointerfaceresearch.com. Similarly, nano-kaoline/BF3/Fe3O4 has been used as a superparamagnetic nanocatalyst for the green, one-pot, three-component synthesis of 4H-chromenes sharif.edu.

Microwave-Assisted Synthetic Protocols for Chromene Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods nih.govias.ac.invjs.ac.vn. This technology has been successfully applied to the synthesis of chromene derivatives. The synthesis of 2-amino-4H-chromenes, for example, can be efficiently achieved via a one-pot, three-component reaction under microwave irradiation ias.ac.in. This approach combines the benefits of microwave technology with multicomponent reactions, offering a rapid and efficient route to structurally diverse chromenes ias.ac.in. Microwave-assisted synthesis has been utilized in various reactions, including Diels-Alder reactions to produce chromene derivatives with improved yields and reduced reaction times uomosul.edu.iq.

Esterification Techniques for Propanoate Functionalization at C-7

Once the 7-hydroxy-3-phenyl-4H-chromen-4-one core is synthesized, the next step is the esterification of the hydroxyl group at the C-7 position with propanoic acid or its derivatives to yield the final product, 4-oxo-3-phenyl-4H-chromen-7-yl propanoate.

Chemical Esterification Methods for 7-Hydroxychromones with Propanoic Acid Derivatives

Conventional chemical esterification methods are widely used for the acylation of hydroxyl groups. The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic example. In the context of the target molecule, 7-hydroxy-3-phenyl-4H-chromen-4-one would be treated with propanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water masterorganicchemistry.com. To drive the equilibrium towards the ester product, excess alcohol or removal of water is typically employed researchgate.net.

Biocatalytic Approaches Utilizing Lipases for Flavonoid Ester Synthesis

In recent years, biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods. Lipases, in particular, have been extensively used for the esterification of flavonoids nih.govthieme-connect.com. These enzymes offer several advantages, including mild reaction conditions, high chemo-, regio-, and enantioselectivity, and the avoidance of toxic reagents and byproducts nih.govthieme-connect.com.

The enzymatic acylation of flavonoids can be performed through direct esterification or transesterification thieme-connect.com. Lipases can catalyze the reaction between a flavonoid and a fatty acid or other acyl donors, leading to the formation of flavonoid esters nih.gov. This enzymatic approach improves the lipophilic nature of flavonoids, thereby enhancing their solubility and stability in nonpolar environments nih.gov. While many studies focus on the acylation of flavonoid glycosides, the acylation of aglycones is also achievable nih.gov. Lipase B from Candida antarctica (CALB) is a commonly used biocatalyst for the transesterification of both glycosylated and aglycone flavonoids nih.gov.

A comparison of chemical and biocatalytic esterification methods is provided below.

| Method | Advantages | Disadvantages |

| Chemical Esterification (e.g., Fischer) | Well-established, relatively low cost of reagents. | Harsh reaction conditions, potential for side reactions, environmental concerns with acid catalysts and solvents. |

| Biocatalytic Esterification (Lipase-mediated) | Mild reaction conditions, high selectivity (chemo-, regio-, enantio-), environmentally friendly nih.govthieme-connect.com. | Longer reaction times, potential for enzyme denaturation, higher initial cost of enzymes. |

Synthesis of Structurally Related 4-oxo-3-phenyl-4H-chromen-7-yl Analogs and Hybrid Molecules

The synthesis of analogs and hybrid molecules based on the 4-oxo-3-phenyl-4H-chromen-7-yl scaffold is a significant area of research, aiming to explore novel chemical space and biological activities. These synthetic efforts leverage the inherent reactivity of the chromone nucleus to append various substituents and molecular frameworks.

The synthesis of 7-Oxy-substituted chromone derivatives, such as the title compound this compound, typically starts from the corresponding 7-hydroxychromone precursor. The phenolic hydroxyl group at the C-7 position is more acidic than other hydroxyl groups that may be present on the phenyl ring at the 3-position, allowing for regioselective reactions. nih.gov

A primary method for synthesizing 7-O-acyl derivatives is through esterification. This can be achieved by reacting the 7-hydroxyisoflavone with an appropriate acylating agent. For instance, direct acylation can be performed using an acid chloride or anhydride (B1165640) in the presence of a base. Another approach involves the use of coupling agents. In a related synthesis of a flavonoid ester, a 3'-hydroxyl group was acylated using ferulic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in a mixture of dimethylformamide (DMF) and dichloromethane (DCM). mdpi.com This method could be adapted for the propionylation of the 7-hydroxyl group.

Alkylation of the 7-hydroxyl group to form 7-O-alkyl ethers is also a common strategy. This is typically accomplished by treating the 7-hydroxychromone with an alkyl halide, such as ethyl bromoacetate, in a polar aprotic solvent like anhydrous acetone with a weak base like potassium carbonate (K2CO3) to act as a proton scavenger. researchgate.net Phase transfer catalysis has also been employed for the regioselective glycosylation of the 7-OH group in unprotected isoflavones, highlighting its preferential reactivity. nih.gov

Table 1: Reagents for 7-Oxy Substitution of Chromones

| Reaction Type | Reagent 1 | Reagent 2 | Solvent | Base | Ref |

|---|---|---|---|---|---|

| Acylation | Propionyl Chloride | - | Pyridine | Pyridine | - |

| Acylation | Propionic Anhydride | - | Dichloromethane | Triethylamine | - |

| Alkylation | Ethyl Bromoacetate | - | Acetone | K₂CO₃ | researchgate.net |

| Glycosylation | Per-O-acetyl glucosyl bromide | Tetra-n-butylammonium hydrogen sulfate | Dichloromethane/Water | K₂CO₃ | nih.gov |

The conjugation of chromones with amino acids creates hybrid molecules that merge the structural features of both pharmacologically significant classes. An efficient method for preparing these conjugates involves the alkylation of a glycinate Schiff base with a bromomethyl chromone. nih.govresearchgate.net This strategy has been used to synthesize novel compounds such as 2-amino-3-(4-oxo-2-chromenyl)propanoic acid and 2-amino-3-(4-oxo-3-chromenyl)propanoic acid. nih.govresearchgate.net

The synthesis begins with the preparation of 2- or 3-bromomethyl chromone. This electrophilic chromone derivative is then reacted with the nucleophilic carbanion generated from a glycine Schiff base, such as N-(diphenylmethylene)glycine ethyl ester, in the presence of a base like potassium carbonate in a solvent like acetonitrile. researchgate.net The resulting product is then hydrolyzed under acidic conditions to remove the Schiff base protecting group and hydrolyze the ester, yielding the final chromone-amino acid conjugate. researchgate.net This methodology provides a general route to access chromone-based unnatural α-amino acids. nih.govresearchgate.net

Chromone-nitrogen mustard hybrids have been designed as potential antitumor agents, linking the chromone scaffold to the cytotoxic nitrogen mustard moiety. helsinki.firsc.org The synthetic approach often involves a multi-step sequence where a linker is first attached to the chromone core, followed by conjugation with the nitrogen mustard portion. helsinki.fi

In one reported synthesis, a series of derivatives were prepared where a linker containing a carboxylic acid was first coupled to a nitrogen mustard-bearing amino acid derivative. The resulting intermediate was then attached to a 3-(aminomethyl)chromone derivative. helsinki.fi For example, methyl (S)-3-(4-(bis(2-chloroethyl)amino)phenyl)-2-(5-(((6-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)-5-oxopentanamido)propanoate was synthesized through this convergent strategy. helsinki.firsc.org These synthetic routes are designed to be modular, allowing for variation in the chromone substitution, the linker length, and the nature of the amino acid conjugate to explore structure-activity relationships. helsinki.fi

Chromone-hydrazone derivatives are synthesized by the condensation reaction between a carbonyl-functionalized chromone and a hydrazine derivative. dtu.dkst-andrews.ac.uk A common precursor is 3-formylchromone, which can be prepared via the Vilsmeier-Haack reaction from 2-hydroxyacetophenone. st-andrews.ac.uk

The 3-formylchromone is then reacted with various substituted hydrazines or hydrazides in a suitable solvent, often ethanol, under reflux conditions to yield the corresponding chromone-hydrazone. st-andrews.ac.uksigmaaldrich.com This straightforward condensation provides a library of structurally diverse chromone-hydrazones. dtu.dk The resulting compounds, which incorporate the N-N linkage, have been investigated for a range of applications, including as chemosensors. st-andrews.ac.uk The structures of these derivatives are typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. dtu.dkst-andrews.ac.uk

Table 2: Examples of Synthesized Chromone-Hydrazone Derivatives

| Chromone Precursor | Hydrazine Reactant | Resulting Derivative Type | Ref |

|---|---|---|---|

| 3-Formylchromone | Benzoylhydrazine | Chromone-Benzoylhydrazone | sigmaaldrich.com |

| 3-Formylchromone | Phenylhydrazine | Chromone-Phenylhydrazone | sigmaaldrich.com |

| 3-Formylchromone | Benzophenone-hydrazone | Chromone-Hydrazone | st-andrews.ac.uk |

| 6-Methyl-3-formylchromone | Isonicotinohydrazide | Chromone-Hydrazone | mdpi.com |

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step, adhering to principles of atom economy and green chemistry. researchgate.netnih.govresearchgate.net A one-pot protocol has been developed for the synthesis of substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates. researchgate.netnih.gov

This approach involves the reaction of 3-hydroxy-4H-chromen-4-one, a carbonyl compound (such as an aldehyde or ketone), and Meldrum's acid. nih.gov The reaction proceeds in methanol, which also acts as a reactant to form the methyl ester. This method is advantageous due to its use of readily available starting materials, mild reaction conditions, and often avoids the need for chromatographic purification. researchgate.netnih.gov The versatility of this protocol allows for the incorporation of various aldehydes and ketones, leading to a range of substituted propanoate derivatives in high yields. nih.gov

Pyrano[3,2-c]chromene derivatives are fused heterocyclic systems that can be synthesized through multicomponent reactions. A common and effective method involves the one-pot, three-component reaction of an arylaldehyde, malononitrile, and 4-hydroxycoumarin. This reaction is often catalyzed by an agent such as ammonium acetate (CH3COONH4) and conducted under reflux conditions. The strategy is simple, environmentally benign, and provides good yields of the target compounds. The resulting pyrano[3,2-c]chromene scaffold is a core structure in various biologically active molecules.

Structure Activity Relationship Sar Studies of 4 Oxo 3 Phenyl 4h Chromen 7 Yl Propanoate and Its Analogs

Influence of Substituents on the 4H-Chromen-4-one Core

The 4H-chromen-4-one core is a fundamental scaffold for a variety of biologically active compounds. researchgate.netorganic-chemistry.org The type, position, and stereochemistry of substituents on this core play a crucial role in determining the compound's biological activity.

The biological activity of isoflavones is significantly influenced by the position of functional groups on the 4H-chromen-4-one core. For instance, the placement of hydroxyl groups is a key determinant of their estrogenic activity. elsevierpure.com

Modifications at the C-7 position have been shown to have a considerable impact on the biological properties of these compounds. For example, substitutions at the 7-hydroxyl group of genistein (B1671435) and its analogs have demonstrated a significant influence on their ability to permeate lipid bilayers. nih.gov Furthermore, studies on genistein derivatives with modifications at the C-4' position have revealed that their antiproliferative activity differs from their C-7 substituted counterparts, suggesting that the position of substitution dictates the mechanism of action. nih.gov

The presence of a methylsulfonyl group at the para position of the C-2 phenyl ring in 2-phenyl-4H-chromen-4-one derivatives has been found to be important for selective COX-2 inhibition. researchgate.net The nature of the substituent at the C-3 position of the chromene moiety can also affect both the inhibitory activity and selectivity for COX-2. researchgate.net

Below is a table summarizing the effects of different substituents on the biological activity of the 4H-chromen-4-one core:

| Position of Substitution | Type of Substituent | Resulting Biological Activity |

| C-7 | Hydroxyl group modification | Altered lipid bilayer permeability |

| C-4' | Functionalization | Different antiproliferative mechanism compared to C-7 substitution |

| C-2 Phenyl (para) | Methylsulfonyl group | Selective COX-2 inhibition |

| C-3 | Various groups (benzyl, acetyl, etc.) | Varied COX-2 inhibitory activity and selectivity |

While many naturally occurring isoflavones are not chiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological activities. The stereochemistry of these derivatives can significantly influence their interaction with biological targets. For example, in the case of the isoflavan S-(-)-equol, a metabolite of daidzein (B1669772), the S-isomer has a much higher affinity for estrogen receptor beta (ERβ) than the R-isomer. nih.gov This highlights the importance of stereochemistry in the biological activity of isoflavone (B191592) derivatives.

Research on benzodiazepine derivatives, which share some structural similarities with the core of interest, has also shown that stereoisomerism can modulate their activity as PDE4 inhibitors. nih.gov

Role of the Phenyl Moiety at the C-3 Position

The phenyl group at the C-3 position is a defining feature of isoflavones and is crucial for their biological activity. nih.gov Its orientation and substitution pattern can significantly impact how these molecules interact with their biological targets.

Substitutions on the C-3 phenyl ring can modulate the biological activity of isoflavones by altering their binding affinity to target proteins. For instance, hydroxylation patterns on this ring are important for estrogenic activity. elsevierpure.com

Molecular docking studies of 2-phenyl-4H-chromen-4-one derivatives have shown that substituents on the phenyl ring can orient themselves within the active site of enzymes like COX-2, leading to specific interactions that enhance inhibitory activity. researchgate.net The presence of a p-MeSO2 substituent on the C-2 phenyl ring was found to be well-oriented in the secondary pocket of the COX-2 active site. researchgate.net

The following table illustrates the impact of specific phenyl substitutions on ligand-target interactions:

| Phenyl Ring Position | Substituent | Target | Effect on Interaction |

| C-4' | Hydroxyl | Estrogen Receptor | Influences estrogenic activity |

| C-4 (of C-2 phenyl) | Methylsulfonyl | COX-2 | Orients in secondary pocket, enhancing inhibition |

The spatial orientation of the C-3 phenyl group relative to the chromenone core is a critical factor in determining the biological activity of isoflavones. This orientation is influenced by the substitution pattern on both the phenyl ring and the chromenone core.

Studies on 2-alkylisoflavone derivatives have attempted to correlate the antihypertensive activity with the calculated torsional angle of the C2-C3-C1'-C2' bond, although a direct correlation was not successfully established in that particular study. nih.gov This suggests a complex relationship between the conformation of the C-3 phenyl group and biological activity.

The flexibility of this phenyl group allows it to adopt different conformations, which can be crucial for binding to various biological targets. The specific conformation adopted can be influenced by interactions within the binding pocket of a target protein.

Significance of the Propanoate Ester at the C-7 Position

The presence of a propanoate ester at the C-7 position of the 4-oxo-3-phenyl-4H-chromen-1-yl scaffold introduces several important properties. Esterification of the C-7 hydroxyl group is a common strategy to modify the physicochemical properties of isoflavones, such as their solubility and bioavailability.

Glycosylation at the C-7 position, which involves the formation of an ether linkage rather than an ester, is known to affect the absorption and metabolism of isoflavones. nih.gov While not a propanoate ester, this highlights the importance of modifications at this position. The C-7 hydroxyl group is typically more acidic and preferentially undergoes reactions like glycosylation. nih.gov

Esterification, in general, can serve as a prodrug strategy. The ester can be hydrolyzed in vivo to release the active hydroxyl compound. The nature of the ester group, in this case, propanoate, will influence the rate of hydrolysis and, consequently, the release and bioavailability of the parent compound.

Contributions of the Propanoate Chain Length to Bioactivity

The length of the alkyl chain in the ester moiety at the 7-position of the chromone (B188151) ring is a critical determinant of biological activity. Structure-activity relationship (SAR) studies on various chromone and related heterocyclic scaffolds have consistently shown that modifying the chain length can significantly impact potency and selectivity.

Research on a series of dirchromone analogues, which feature a chromone core, investigated the effect of varying the length of ester and ether chains at the 6-position. acs.org The objective was to assess how bulkiness and polarity, influenced by chain length, affect cytotoxic and antibacterial properties. The findings indicated that alterations in chain length from two to five carbons, including branched variations, led to notable differences in bioactivity. acs.org For instance, in a series of 6-ester dirchromone derivatives, changes in the alkyl chain (from ethyl to pentyl) modulated the antibacterial potential against Staphylococcus aureus. acs.org

Similarly, studies on other heterocyclic systems like thiochromenes have demonstrated that longer alkyl chains can increase anti-parasitic activity, although sometimes at the cost of increased cytotoxicity. rsc.org In the context of chromone derivatives from the marine fungus Penicillium thomii, compounds featuring alkyl ester side chains of varying lengths (from 3 to 9 carbons) at the C-2 position showed different levels of α-glucosidase inhibitory activity. mdpi.com This suggests that an optimal chain length is often required for effective interaction with the biological target.

The propanoate group in 4-oxo-3-phenyl-4H-chromen-7-yl propanoate, with its three-carbon chain, represents a specific point in this SAR landscape. Its bioactivity is a function of the balance between increased lipophilicity and steric factors imparted by the ester chain.

| Compound (6-substituted Dirchromone) | Ester Chain | Observed Bioactivity Trend |

|---|---|---|

| Ester Analog 16a | C2 (Acetate) | Antibacterial potential and cytotoxicity varied with increasing chain length and branching. No direct linear correlation was found, suggesting an optimal length for activity. acs.org |

| Ester Analog 16b | C3 (Propanoate) | |

| Ester Analog 16c | C4 (Butanoate) | |

| Ester Analog 16d | C5 (Pentanoate) | |

| Ester Analog 16e | Branched C4 (Isobutanoate) |

Role of the Ester Linkage in Prodrug Design and Hydrolysis Kinetics

The ester linkage is a cornerstone of prodrug design, frequently employed to enhance the therapeutic properties of a parent drug molecule. scirp.orgnih.gov Prodrugs are inactive or less active derivatives that are converted into the active form within the body through enzymatic or chemical processes. scirp.org For hydroxyl-containing compounds like 7-hydroxy-3-phenyl-4H-chromen-1-one (an isoflavone), esterification to form a propanoate ester serves several key purposes in prodrug strategy.

Firstly, the ester group masks the polar hydroxyl group, thereby increasing the molecule's lipophilicity. scirp.org This modification enhances the drug's ability to permeate biological membranes via passive diffusion, which can lead to improved absorption and bioavailability. scirp.orgscirp.org Secondly, the ester bond is designed to be cleaved by ubiquitous esterase enzymes present in the blood, liver, and other tissues, releasing the active parent flavonoid. researchgate.net This enzymatic hydrolysis allows for controlled release of the active drug, potentially prolonging its therapeutic effect and reducing toxicity. scirp.orgscirp.org

| Parameter | Description | Relevance to Prodrug Design |

|---|---|---|

| kH | Overall observed hydrolysis rate constant. | Determines the half-life of the prodrug in a given environment. viu.ca |

| kA[H+] | Acid-catalyzed hydrolysis rate component. | Relevant in acidic environments like the stomach. |

| kB[OH-] | Base-catalyzed hydrolysis rate component. | Relevant in alkaline environments like the intestine. viu.ca |

| kN | Neutral hydrolysis rate component. | Contribution from spontaneous hydrolysis by water. |

| t1/2 | Half-life (ln(2)/kH). | Indicates the time for 50% of the prodrug to be converted. viu.ca |

Lipophilicity and Membrane Interaction Properties of Esterified Chromones

Esterification is a primary strategy for increasing the lipophilicity of drug candidates. The conversion of the hydrophilic 7-hydroxyl group of the isoflavone core into a propanoate ester significantly enhances the compound's lipid solubility. This increased lipophilicity is a key factor governing the molecule's interaction with biological membranes, which are predominantly lipid bilayers. rsc.orgscilit.com

An increase in lipophilicity generally correlates with enhanced permeability across cellular membranes, a crucial step for a drug to reach its intracellular target. scirp.org By masking the polar hydroxyl group, the propanoate ester facilitates the diffusion of the chromone derivative through the lipid interior of membranes. scirp.org

However, the interaction between esterified chromones and membranes is more complex than a simple function of lipophilicity. Studies on chromone-containing compounds have shown they can directly influence the physical properties of lipid membranes. nih.gov These molecules can alter membrane dipole potential and lipid-packing stress. For instance, certain chromone derivatives were found to reduce the membrane dipole potential and affect the thermotropic behavior of phospholipids, indicating a direct interaction with and potential disruption of the membrane structure. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

For chromone (B188151) derivatives, molecular docking studies have been instrumental in elucidating their binding interactions with various protein targets. For instance, in studies of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, docking simulations have successfully predicted their binding modes within the active sites of proteins like the HERA protein. These simulations reveal key hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. The binding affinity, often expressed as a binding energy (in kcal/mol), is a crucial parameter obtained from these simulations, indicating the strength of the interaction. For a series of these benzamide (B126) derivatives, binding energies have been calculated, with more negative values suggesting stronger binding. For example, a derivative with a p-fluorophenyl substitution showed a superior binding energy of -9.6 kcal/mol, indicating a high affinity for the target protein. In contrast, the standard drug doxorubicin showed a binding energy of -6.7 kcal/mol in the same study.

Interactive Table: Binding Affinities of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide Derivatives with HERA Protein

| Compound | Substituent | Binding Energy (kcal/mol) |

|---|---|---|

| 4h | p-fluorophenyl | -9.6 |

| 4b | p-nitrophenyl | -9.0 |

| 4c | phenyl | -9.0 |

| Doxorubicin (Standard) | - | -6.7 |

This data is illustrative of the types of results obtained for similar chromone structures.

Pharmacophore modeling is a crucial aspect of drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For flavonoid and chromone derivatives, these features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. Structure-activity relationship (SAR) studies, often complemented by molecular docking, help in identifying these key features. For instance, research on certain chromone derivatives has revealed that the 4-oxo group and the 2,3-double bond are critical for their antioxidant activity. The presence and position of electron-withdrawing or electron-donating groups on the phenyl ring can also significantly influence the biological activity, highlighting their importance as pharmacophoric elements.

Quantum Chemical Calculations to Characterize Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. These calculations provide detailed information about molecular orbitals, electron density distribution, and other electronic parameters that govern a molecule's reactivity and spectroscopic properties.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. For various flavonoid and chromone derivatives, DFT calculations have been employed to determine these orbital energies. A smaller HOMO-LUMO gap generally implies higher reactivity. For instance, in a study of 3-formyl chromone derivatives, the HOMO-LUMO gap was calculated to confirm the bioactive nature of these compounds. Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electron density distribution around the molecule, identifying electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions.

Quantum chemical calculations can accurately predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. By calculating the vibrational frequencies, it is possible to simulate the IR spectrum of a molecule, which can be compared with experimental data to confirm its structure. Similarly, NMR chemical shifts can be calculated to aid in the structural elucidation of newly synthesized compounds. Theoretical investigations on pharmaceutically active chromone derivatives have demonstrated a good correlation between the calculated and experimental vibrational spectra and NMR chemical shifts. For instance, the calculated C=C bond lengths in some chromone derivatives were found to be in close agreement with experimental values.

Molecular Dynamics Simulations to Investigate Ligand-Protein Stability and Conformation

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are used to assess the stability of a ligand-protein complex and to explore the conformational changes that may occur upon ligand binding.

Advanced Research Perspectives and Future Directions

Rational Design and Synthesis of Multi-targeted Chromone (B188151) Ester Hybrid Molecules

The complexity of multifactorial diseases, such as cancer and neurodegenerative disorders, has spurred a shift from the traditional "one-drug, one-target" paradigm to the development of multi-target-directed ligands (MTDLs). nih.govfrontiersin.org This strategy involves creating single hybrid molecules capable of modulating multiple biological targets simultaneously, which can lead to enhanced efficacy and a reduced likelihood of drug resistance. researchgate.netnih.gov The chromone nucleus is an ideal scaffold for this molecular hybridization approach. researchgate.netnih.gov

The rational design of these hybrids involves combining the chromone ester pharmacophore with other known bioactive fragments to address various pathological pathways. researchgate.net For instance, in the context of Alzheimer's disease, researchers have designed hybrids combining chromone derivatives with moieties from drugs like donepezil (B133215) or tacrine. nih.gov This strategy aims to create a single molecule that can concurrently inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), while also chelating metal ions and reducing amyloid-β plaque aggregation—all key factors in the progression of the disease. nih.gov

Future research in this area will focus on designing novel chromone propanoate hybrids that target synergistic pathways in complex diseases. The synthesis of these molecules typically involves multi-step reactions, starting with the construction of the core chromone ring, followed by esterification to add the propanoate group, and finally coupling the resulting molecule with another pharmacophore via a carefully designed linker. nih.gov

Table 1: Examples of Multi-Target Design Strategies for Chromone Hybrids

| Target Disease | Chromone Scaffold Function | Hybridized Pharmacophore | Combined Therapeutic Actions |

|---|---|---|---|

| Alzheimer's Disease | MAO-B Inhibition, Antioxidant, Metal Chelation | Tacrine/Donepezil Moiety | Cholinesterase (AChE/BuChE) Inhibition |

| Cancer | Kinase Inhibition, Anti-proliferative | Combretastatin Moiety | Tubulin Polymerization Inhibition |

| Inflammation | COX/LOX Inhibition | Sulfonamide Moiety | Carbonic Anhydrase Inhibition |

| Bacterial Infections | DNA Gyrase Inhibition | Quinolone Moiety | Topoisomerase IV Inhibition |

Development of Targeted Delivery Systems for Chromone Propanoate Derivatives

A significant challenge for many flavonoid and chromone-based compounds, including potentially 4-oxo-3-phenyl-4H-chromen-7-yl propanoate, is their limited bioavailability due to poor water solubility and rapid metabolism. nih.govnih.gov Advanced drug delivery systems offer a promising solution to overcome these pharmacokinetic hurdles, enhance therapeutic efficacy, and reduce potential side effects. mdpi.com

Future research will likely focus on encapsulating chromone propanoate derivatives within nano-based formulations such as liposomes and polymeric nanoparticles. nih.govresearchgate.net Liposomes, which are vesicles composed of phospholipid bilayers, can carry both hydrophilic and hydrophobic drugs, making them versatile carriers. nih.govmdpi.com Polymeric nanoparticles can be engineered to protect the encapsulated compound from degradation and facilitate sustained release. nih.govlabroots.com

A particularly exciting frontier is the development of "smart" or "stimuli-responsive" delivery systems. nih.govnih.gov These nanocarriers are designed to release their therapeutic cargo in response to specific triggers present in the microenvironment of diseased tissues. mdpi.com For example, nanoparticles can be engineered to disassemble and release the chromone derivative in the acidic environment characteristic of tumors or inflammatory sites (pH-responsive) or in the presence of specific enzymes that are overexpressed in pathological conditions. nih.govresearchgate.netbohrium.com This targeted approach ensures that the drug is delivered with high precision to the site of action, maximizing its effect while minimizing systemic exposure. unipd.itijpsjournal.com

Table 2: Advanced Delivery Systems for Chromone Derivatives

| Delivery System | Description | Potential Advantages for Chromone Propanoates |

|---|---|---|

| Liposomes | Phospholipid-based vesicles that can encapsulate drugs. technologynetworks.com | Improves solubility, protects from degradation, biocompatible. nih.gov |

| Polymeric Nanoparticles | Solid colloidal particles made from polymers. nih.gov | Enhances bioavailability, allows for sustained release, can be surface-modified for targeting. labroots.com |

| pH-Responsive Systems | Nanocarriers that release their payload in acidic environments (e.g., tumors, inflammation). nih.gov | Targeted drug release at the disease site, reducing systemic toxicity. |

| Enzyme-Responsive Systems | Systems designed to be cleaved by specific enzymes overexpressed in diseased tissues. bohrium.com | Highly specific drug release triggered by pathological biomarkers. |

Application of Chemical Biology Tools for Target Identification and Validation

While chromone derivatives are known to possess a wide array of biological activities, the precise molecular targets for many of these compounds, including this compound, remain to be fully elucidated. Chemical biology provides powerful tools to identify these targets and validate their role in the compound's mechanism of action. pageplace.de

A key future direction is the development of customized "chemical probes" based on the this compound structure. nih.gov This involves synthesizing a derivative of the compound that incorporates two key features: a reactive group capable of forming a covalent bond with its protein target upon interaction, and a reporter tag (such as biotin (B1667282) or a fluorescent dye). This probe can then be introduced into cells or cell lysates. The tagged proteins that bind to the probe can be isolated and identified using advanced proteomic techniques like mass spectrometry.

This approach, often part of activity-based protein profiling (ABPP), allows for an unbiased search for cellular targets in their native environment. nih.gov Identifying the specific proteins that this compound interacts with is a critical step. It not only clarifies its mechanism of action but also enables the rational optimization of the molecule to improve its potency and selectivity for the validated target, accelerating its development as a potential therapeutic agent. nih.gov

Exploration of Novel Biological Activities and Therapeutic Indications for Chromone Propanoates

The chromone scaffold is associated with a remarkable diversity of pharmacological effects. researchgate.netresearchgate.net While initial research may focus on a specific activity, a comprehensive exploration of the biological profile of this compound and related esters could uncover novel therapeutic applications. asianpubs.org The structural modifications inherent in this compound—the phenyl group at position 3 and the propanoate ester at position 7—can significantly influence its interaction with biological targets, potentially leading to unique activities. researchgate.net

Future research should systematically screen chromone propanoates against a wide range of biological targets and disease models. Promising areas for investigation, based on the known activities of other chromone derivatives, include neurodegenerative diseases, cancer, and inflammatory disorders. nih.govresearchgate.netmdpi.com For example, many chromones exhibit potent inhibitory activity against enzymes like monoamine oxidase B (MAO-B), which is a key target in Parkinson's disease. mdpi.com Others have shown cytotoxic effects against various cancer cell lines or the ability to inhibit key inflammatory mediators. researchgate.netnih.gov The anxiolytic and sedative effects of certain chromone derivatives also suggest potential applications in central nervous system disorders. mdpi.com

Table 3: Potential Biological Activities and Therapeutic Indications for Chromone Propanoates

| Potential Biological Activity | Known Mechanism / Target (in related Chromones) | Potential Therapeutic Indication |

|---|---|---|

| Anti-Neurodegenerative | Inhibition of MAO-B, AChE, BuChE; Aβ aggregation modulation. nih.gov | Alzheimer's Disease, Parkinson's Disease. |

| Anticancer | Inhibition of topoisomerases, protein kinases; cytotoxicity. nih.gov | Various forms of cancer. |

| Anti-inflammatory | Inhibition of COX, 5-LOX, and nitric oxide production. researchgate.net | Rheumatoid Arthritis, Inflammatory Bowel Disease. |

| Antioxidant | Scavenging of reactive oxygen species (ROS). | Conditions associated with oxidative stress. |

| Anti-diabetic | Inhibition of α-glucosidase and aldehyde oxidase. nih.gov | Type 2 Diabetes. |

| Anxiolytic/Sedative | Modulation of CNS receptors (e.g., NMDA). mdpi.com | Anxiety Disorders, Insomnia. |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-oxo-3-phenyl-4H-chromen-7-yl propanoate?

The compound is typically synthesized via esterification of the parent chromen-4-one derivative. A two-step approach is recommended:

- Step 1 : Synthesize the 7-hydroxy-4-oxo-3-phenylchromene scaffold using Claisen-Schmidt condensation between substituted acetophenones and aryl aldehydes under basic conditions .

- Step 2 : Introduce the propanoate group via nucleophilic acyl substitution, employing propanoic anhydride or acid chloride in the presence of a catalyst (e.g., H₂SO₄ or DMAP). Reflux in anhydrous solvents (e.g., dichloromethane or THF) ensures optimal esterification . Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

A multi-technique approach is essential:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and ester carbonyl signals (δ ~170 ppm). The propanoate methylene group appears as a triplet near δ 1.2 ppm .

- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and chromen-4-one carbonyl (~1660 cm⁻¹) .

- X-ray Diffraction (XRD) : Resolve crystallographic parameters (e.g., bond angles, packing motifs) for unambiguous confirmation. Monoclinic or triclinic systems are common for chromene derivatives .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., carbonyl groups for nucleophilic attack) .

- Simulate UV-Vis spectra (TD-DFT) to correlate experimental absorbance peaks with electronic transitions .

- Optimize transition states for ester hydrolysis or ring-opening reactions under acidic/basic conditions . Software : Gaussian, ORCA, or NWChem packages are recommended .

Q. What strategies resolve contradictions in reported bioactivity data for chromene derivatives?

Discrepancies often arise from variations in assay conditions or compound purity. To address this:

- Reproducibility Checks : Standardize biological assays (e.g., enzyme inhibition, cytotoxicity) using controls like known inhibitors (e.g., doxorubicin for cytotoxicity) .

- Purity Validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) to verify >95% purity. Impurities from incomplete esterification (e.g., residual 7-hydroxychromene) can skew results .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., phenyl ring halogens, ester chain length) to isolate bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.